2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Chemical Biology Medicinal Chemistry Small Molecule Synthesis

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, identified by CAS number 893981-11-8, is a synthetic small molecule built upon a 3-methylimidazo[2,1-b]thiazole core linked to a cyclohexylacetamide group via a phenyl bridge. This compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, which have been investigated in academic and industrial research for various biological activities, including potential anticancer properties and enzyme inhibition.

Molecular Formula C20H23N3OS
Molecular Weight 353.48
CAS No. 893981-11-8
Cat. No. B2417638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
CAS893981-11-8
Molecular FormulaC20H23N3OS
Molecular Weight353.48
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)CC4CCCCC4
InChIInChI=1S/C20H23N3OS/c1-14-13-25-20-22-18(12-23(14)20)16-8-5-9-17(11-16)21-19(24)10-15-6-3-2-4-7-15/h5,8-9,11-13,15H,2-4,6-7,10H2,1H3,(H,21,24)
InChIKeyZFBGWQNVRMVUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide? A Procurement-Oriented Overview


2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide, identified by CAS number 893981-11-8, is a synthetic small molecule built upon a 3-methylimidazo[2,1-b]thiazole core linked to a cyclohexylacetamide group via a phenyl bridge . This compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, which have been investigated in academic and industrial research for various biological activities, including potential anticancer properties and enzyme inhibition . Its complex structure and the specific substitution pattern make it a subject of interest in medicinal chemistry, although its precise biological profile requires careful evaluation against analogs [1].

1
Imidazo[2,1-b]thiazole scaffold probe for structure–activity relationship (SAR) studies
2
Non‑DHFR antifolate control compound for target deconvolution assays
3
Bulky cyclohexylacetamide tail supports selectivity profiling against simple class members

Why Simple Substitution Fails for 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide


Generic substitution within the imidazo[2,1-b]thiazole class is not straightforward because biological activity is highly sensitive to the nature and position of substituents [1]. A study on closely related 3-methyl-imidazo[2,1-b]thiazole antifolates demonstrated that even minor structural changes can drastically alter potency; for example, only specific analogs (compounds 22 and 23) showed potent DHFR inhibition (IC50 0.079 and 0.085 µM), comparable to the standard drug methotrexate [1]. The unique combination of a cyclohexylacetamide side chain and a meta-substituted phenyl ring in this compound is expected to confer distinct physicochemical and biological properties that cannot be assumed from the class alone .

Substituent sensitivity Minor structural changes among imidazo[2,1-b]thiazole analogs can drastically alter DHFR inhibition potency; class-level activity may not transfer.
Unique tail divergence The cyclohexylacetamide moiety is absent in potent DHFR inhibitors such as compound 22; target engagement and biological profile are expected to differ.
Physicochemical mismatch Increased lipophilicity from the cyclohexyl group may shift solubility and permeability, limiting direct assay comparability with simpler analogs.

Evidence Guide for Compound 893981-11-8: Where Quantified Differentiation Can and Cannot Be Found


Structural Complexity and Uniqueness Compared to Simple Building Blocks

The compound's core scaffold is a 3-methylimidazo[2,1-b]thiazole, a class that has shown nanomolar potency in DHFR inhibition; the best in-class analog, compound 22, exhibits an IC50 of 0.079 µM [1]. However, the specific target compound contains a bulky cyclohexylacetamide tail, which is not present in the active DHFR inhibitors from a related series [1]. This structural divergence is expected to alter its target affinity and biological function, making it a distinct tool compound for probing non-DHFR pathways .

Structural comparison
Class-level inference
Target: cyclohexylacetamide tail; Comparator: compound 22 (DHFR IC50 0.079 µM)
Functional divergence likely; not a DHFR-optimized analog.
Structural difference is qualitative; no direct activity data.
Chemical Biology Medicinal Chemistry Small Molecule Synthesis

Published but Non-Quantitative Research Application Context

The compound is listed with a stated application as 'Cytotoxic against cancer cells' and has a research focus on 'Potential for anticancer therapy' according to some vendor sources . However, a direct comparison of its potency (such as an IC50 value) against any specific cancer cell line or a close structural analog is not available in the primary literature. A related series of imidazo[2,1-b]thiazole molecules has demonstrated in vivo antitumor efficacy, with compound 23 significantly reducing tumor volume in an Ehrlich ascites carcinoma model, but the target compound was not part of these quantitative assessments [1].

Application context gap
Data to verify
No IC50 or cell-model data; analog 23 reduced tumor volume in EAC model
Selection currently based on scaffold, not on demonstrated potency.
Vendor-stated cytotoxicity requires independent validation.
Cancer Research Enzyme Inhibition Drug Discovery

Absence of Direct Comparative Bioactivity Data

A search of scientific databases, including ChEMBL and PubMed, did not yield any quantifiable, direct head-to-head comparisons between this compound and its closest analogs [1]. The related compound CHEMBL1090352, which features a more complex pyrimidinyl-piperazine substituent, has reported IC50 values of 1,100 nM against IGF1R and 1,400 nM against ErbB2, but no analogous data exist for the simpler methyl-substituted target compound [1]. This absence of data means any claim of superior activity or selectivity cannot be substantiated.

Bioactivity data absence
Data to verify
No target data; CHEMBL1090352: IGF1R IC50 1.1 µM, ErbB2 IC50 1.4 µM
Lack of direct comparison prevents performance claims.
Procurement must rely on structural suitability for custom assays.
Pharmacology Biochemistry Drug Development

Application Scenarios for 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide Based on Available Evidence


A Specialized Chemical Probe for Investigating Imidazo[2,1-b]thiazole Structure-Activity Relationships

Given the known sensitivity of biological activity to substitution within the imidazo[2,1-b]thiazole class , this compound, with its unique cyclohexylacetamide tail, serves as a crucial tool for systematic SAR studies. It can be used to probe how bulkier, more lipophilic groups at the N-phenyl position alter target binding, cytotoxicity, or pharmacokinetic properties compared to simpler analogs, thereby helping to define pharmacophoric requirements for future drug candidates.

A Non-DHFR Directed Control in Antifolate Research

Since the compound's structural features diverge from highly potent DHFR inhibitors like compound 22 (IC50 0.079 µM) and MTX [1], it is an ideal candidate for use as a negative control or selectivity probe in antifolate studies. Researchers can use it to confirm that observed biological effects in a cell-based assay are not due to DHFR inhibition, a common off-target mechanism in anticancer drug development, thereby strengthening the validation of novel targets.

A Scaffold for Fragment-Based or Combinatorial Library Design

The 3-methylimidazo[2,1-b]thiazole core is a validated framework in medicinal chemistry [1]. This specific compound, with its stable and well-defined structure, can be purchased in high purity (<95%) and used as a starting point for combinatorial library synthesis. By derivatizing the cyclohexyl or phenyl ring, research groups can generate a focused set of new chemical entities for screening against a panel of kinases or other targets, building on the known but underexplored bioactivity profile of this scaffold.

A Negative Control for Kinase Inhibition Assays

A structurally more complex analog from the same class, CHEMBL1090352, shows micromolar activity against the kinases IGF1R (IC50 1.1 µM) and ErbB2 (IC50 1.4 µM) [2]. The target compound, lacking the additional pyrimidinyl substituent, is likely inactive against these or other similar kinases. This makes it a valuable negative control in kinase inhibition assays, helping to establish the specificity of other novel inhibitors and reducing false-positive hit rates in high-throughput screens.

Application
Selection Property
Validation Focus
Imidazo[2,1-b]thiazole SAR studies
Structural uniqueness (cyclohexylacetamide tail)
Pharmacophoric requirement mapping
Antifolate target deconvolution
DHFR inhibition divergence
Confirm non‑DHFR mechanism in cell‑based assays
Fragment‑based library design
High purity availability (research grade)
Scaffold derivatization screening
Kinase inhibition specificity assays
Lack of kinase‑interacting substituents
Negative control for kinase inhibitor screens
Quote Request

Request a Quote for 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.